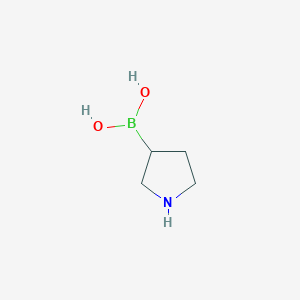

Pyrrolidin-3-ylboronic acid

Description

Properties

IUPAC Name |

pyrrolidin-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BNO2/c7-5(8)4-1-2-6-3-4/h4,6-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXYWZUJUOXWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCNC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120347-75-3 | |

| Record name | Boronic acid, 3-pyrrolidinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120347-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Pyrrolidin-3-ylboronic acid hydrochloride

Abstract: This guide provides an in-depth, technically-focused protocol for the synthesis of Pyrrolidin-3-ylboronic acid hydrochloride, a valuable building block in contemporary drug discovery and development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its functionalization with a boronic acid moiety offers a versatile handle for various coupling reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] This document delineates a robust, multi-step synthetic pathway, beginning from commercially available starting materials. It offers detailed procedural instructions, mechanistic insights, and critical process considerations intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction and Strategic Overview

The synthesis of this compound hydrochloride is a multi-faceted process that requires careful control over reaction conditions and strategic use of protecting groups. The core of the synthesis involves the formation of a carbon-boron bond at the C3 position of the pyrrolidine ring. Due to the reactivity of both the pyrrolidine nitrogen and the target organometallic intermediates, a protection-functionalization-deprotection strategy is paramount.

Our selected synthetic route is designed for reliability and scalability, proceeding through three principal stages:

-

Preparation of a Key Intermediate: Synthesis of an N-protected 3-halopyrrolidine, specifically (±)-1-Boc-3-bromopyrrolidine, from a commercially available alcohol precursor.

-

Borylation via Grignard Reagent: Formation of a Grignard reagent from the brominated intermediate, followed by electrophilic trapping with a trialkyl borate to create the C-B bond.

-

Hydrolysis and Deprotection: Conversion of the resulting boronic ester to the free boronic acid, followed by acidic removal of the Boc protecting group to yield the final hydrochloride salt.

This strategy is illustrated in the workflow diagram below.

Caption: Overall synthetic workflow for this compound hydrochloride.

Stage 1: Synthesis of (±)-1-Boc-3-bromopyrrolidine

The initial stage focuses on converting a stable, commercially available alcohol into a reactive halide suitable for organometallic chemistry. The hydroxyl group of tert-butyl 3-hydroxypyrrolidine-1-carboxylate is not a suitable leaving group; therefore, it must be converted to a bromide.

Rationale for Method Selection

The Appel reaction is selected for this transformation. It provides a reliable, high-yielding method for converting alcohols to alkyl halides under mild conditions, which is crucial for preventing side reactions with the acid-sensitive tert-butoxycarbonyl (Boc) protecting group. The reaction utilizes carbon tetrabromide as the bromine source and triphenylphosphine, which acts as an oxygen scavenger and activates the hydroxyl group for nucleophilic substitution by bromide.

Detailed Experimental Protocol

Reaction: tert-butyl 3-hydroxypyrrolidine-1-carboxylate → (±)-tert-butyl 3-bromopyrrolidine-1-carboxylate

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 1.0 | 187.25 | 5.00 g |

| Triphenylphosphine (PPh₃) | 2.5 | 262.29 | 17.5 g |

| Carbon tetrabromide (CBr₄) | 2.5 | 331.63 | 22.1 g |

| Tetrahydrofuran (THF), anhydrous | - | 72.11 | 250 mL |

Procedure:

-

To a dry 500 mL round-bottom flask under an inert nitrogen atmosphere, add tert-butyl 3-hydroxypyrrolidine-1-carboxylate (5.00 g).

-

Dissolve the starting material in 125 mL of anhydrous tetrahydrofuran (THF).

-

Sequentially add triphenylphosphine (17.5 g) and carbon tetrabromide (22.1 g) to the solution. The reaction is exothermic; addition should be managed to maintain control.

-

Add the remaining 125 mL of anhydrous THF and stir the resulting mixture at room temperature overnight (approx. 16 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue contains the product and triphenylphosphine oxide byproduct. Add ~100 mL of diethyl ether to the residue and triturate to precipitate the byproduct.

-

Filter the mixture through a pad of celite, washing the filter cake with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude oil by flash column chromatography on silica gel using a gradient of 10-25% ethyl acetate in hexane to afford the title compound as a pale yellow oil.[3]

Expected Yield: 80-90%.

Stage 2: Borylation via Grignard Reagent

This stage constitutes the critical carbon-boron bond-forming reaction. An organomagnesium (Grignard) reagent is formed from the alkyl bromide, which then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate.

Mechanistic Considerations and Causality

The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond.[4] This reaction is highly sensitive to moisture and protic functional groups. The Boc protecting group is essential here as a free N-H proton would quench the Grignard reagent as it forms. The reaction is typically performed in an ethereal solvent like THF, which stabilizes the Grignard reagent.

The subsequent borylation step involves the nucleophilic addition of the Grignard reagent to the boron atom of triisopropyl borate. This forms a tetracoordinate borate complex. An acidic workup is then required to hydrolyze this complex and the resulting boronic ester.

Caption: Mechanism of Grignard formation and subsequent borylation.

Detailed Experimental Protocol

Reaction: (±)-tert-butyl 3-bromopyrrolidine-1-carboxylate → tert-butyl 3-(diisopropoxyboranyl)pyrrolidine-1-carboxylate

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| (±)-tert-butyl 3-bromopyrrolidine-1-carboxylate | 1.0 | 250.14 | 5.00 g |

| Magnesium (Mg) turnings | 1.5 | 24.31 | 0.73 g |

| Iodine (I₂) | catalytic | 253.81 | 1 crystal |

| Triisopropyl borate | 1.2 | 188.08 | 4.51 g |

| Tetrahydrofuran (THF), anhydrous | - | 72.11 | 100 mL |

Procedure:

-

Ensure all glassware is rigorously flame-dried under vacuum and cooled under a nitrogen atmosphere.

-

To a 250 mL 3-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (0.73 g).

-

Add a single crystal of iodine to activate the magnesium surface (the purple color will fade upon initiation).

-

In the dropping funnel, prepare a solution of (±)-tert-butyl 3-bromopyrrolidine-1-carboxylate (5.00 g) in 50 mL of anhydrous THF.

-

Add a small portion (~5 mL) of the bromide solution to the magnesium. Initiation of the reaction is indicated by gentle refluxing and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.

-

Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

-

In a separate flame-dried flask, prepare a solution of triisopropyl borate (4.51 g) in 50 mL of anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

-

Transfer the freshly prepared Grignard solution via cannula into the cold triisopropyl borate solution dropwise, maintaining the internal temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (~50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude boronic ester. This material is often carried forward without further purification.

Stage 3: Hydrolysis and Final Deprotection

The final stage involves two key transformations: the hydrolysis of the diisopropyl boronic ester to the free boronic acid and the subsequent removal of the Boc protecting group to furnish the target compound as its hydrochloride salt.

Rationale and Protocol for Hydrolysis

Boronic esters can be hydrolyzed under aqueous acidic or basic conditions.[5] A straightforward acidic hydrolysis is often sufficient. The N-Boc protecting group is stable enough to withstand the mild acidic conditions required for this step.

Procedure (Hydrolysis):

-

Dissolve the crude tert-butyl 3-(diisopropoxyboranyl)pyrrolidine-1-carboxylate in a 1:1 mixture of THF and 1 M HCl (~100 mL).

-

Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the boronic ester.

-

Once hydrolysis is complete, separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine all organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give crude tert-butyl 3-(borono)pyrrolidine-1-carboxylate, which is used directly in the next step.

Rationale and Protocol for Boc Deprotection

The Boc group is a carbamate that is specifically designed to be labile under acidic conditions.[6] Treatment with a strong acid like hydrochloric acid, typically as a solution in an organic solvent like 1,4-dioxane, efficiently cleaves the Boc group. The mechanism involves protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation. The free amine is then protonated by the excess HCl to form the stable hydrochloride salt.

Procedure (Deprotection):

-

Dissolve the crude tert-butyl 3-(borono)pyrrolidine-1-carboxylate in a minimal amount of methanol or ethyl acetate (approx. 20 mL).

-

Add a 4 M solution of HCl in 1,4-dioxane (approx. 5-10 molar equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. A precipitate of the product should form.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, add diethyl ether (~100 mL) to fully precipitate the product.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake with copious diethyl ether to remove non-polar impurities.

-

Dry the white solid under high vacuum to yield the final product, this compound hydrochloride.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

| Analysis Technique | Expected Results |

| ¹H NMR | Signals corresponding to the pyrrolidine ring protons, broad signals for the N-H₂⁺ and B-(OH)₂ protons. |

| ¹¹B NMR | A characteristic broad singlet around δ 25-35 ppm, indicative of a trigonal boronic acid. |

| Mass Spectrometry (ESI+) | Observation of the [M+H]⁺ ion for the free base (m/z = 130.09). |

| Purity (HPLC) | Purity should be ≥95% for most research applications. |

Safety and Handling

-

Grignard Reagent Formation: This reaction is highly exothermic and sensitive to air and moisture. All operations must be conducted under a dry, inert atmosphere. Anhydrous solvents are critical.

-

Reagents: Carbon tetrabromide is toxic and should be handled in a fume hood. Triisopropyl borate is flammable. HCl in dioxane is highly corrosive.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.

References

- Min, S., et al. (2015). Synthesis and biological evaluation of benzimidazole carboxamides bearing a pyrrolidine nucleus as PARP-1 and -2 inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5489-5501.

- Ciana, A., et al. (2006). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Letters in Drug Design & Discovery, 3(8), 543-545.

- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

-

Santos, W. L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]

-

Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

- Li, W., et al. (2008). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. The Journal of Organic Chemistry, 73(13), 5175–5177.

-

3-pyridylboronic acid. Organic Syntheses. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

- Process for the preparation of boronic acid intermediates. Google Patents.

Sources

- 1. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

- 2. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-BOC-3-BROMOPYRROLIDINE | 939793-16-5 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Pyrrolidin-3-ylboronic Acid: Properties, Stability, and Handling

Introduction: A Convergence of Scaffolds

In the landscape of modern drug discovery and synthetic chemistry, the strategic combination of privileged structural motifs is paramount for developing novel molecular entities. Pyrrolidin-3-ylboronic acid emerges as a compound of significant interest, situated at the intersection of two powerful chemical classes: the pyrrolidine ring and the boronic acid functional group.

The pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry. Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor for enhancing binding affinity and selectivity to biological targets.[1] Concurrently, boronic acids have become indispensable tools in organic synthesis, largely due to their versatile reactivity, mild reaction conditions, and generally low toxicity.[2] Their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction has revolutionized the formation of carbon-carbon bonds.[3]

This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. It delves into its core chemical properties, explores the nuances of its stability and degradation, and offers field-proven protocols for its handling and application.

Section 1: Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step toward its effective utilization. While specific experimental data for the 3-yl isomer is sparse, we can infer its properties from closely related analogues and the foundational principles of boronic acid chemistry.

Molecular Structure and Physicochemical Parameters

The structure combines an aliphatic C(sp³)-linked boronic acid with a basic secondary amine within the pyrrolidine ring. This duality governs its solubility, reactivity, and handling requirements.

| Property | Value (Computed/Estimated) | Source/Rationale |

| IUPAC Name | (Pyrrolidin-3-yl)boronic acid | IUPAC Nomenclature |

| CAS Number | 2225152-71-4 (Related Isomer) | [4][5][6][7] |

| Molecular Formula | C₄H₁₀BNO₂ | [8] |

| Molecular Weight | 114.94 g/mol | [8] |

| Appearance | White to off-white solid | General property of boronic acids |

| Hydrogen Bond Donors | 3 (two -OH, one -NH) | [8] |

| Hydrogen Bond Acceptors | 3 (two -O, one -N) | [8] |

| Rotatable Bonds | 1 | [8] |

Note: Data is primarily based on the closely related (R)-Pyrrolidin-2-ylboronic acid due to limited public data on the 3-yl isomer.

The Boronic Acid Equilibrium and Acidity

A defining feature of boronic acids is the sp²-hybridized boron atom with a vacant p-orbital, making it a Lewis acid.[2] In aqueous or protic media, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate species formed by the acceptance of a hydroxide ion. This equilibrium is pH-dependent and crucial for its reactivity in reactions like the Suzuki-Miyaura coupling, where the tetrahedral boronate is the active species for transmetalation.[3]

Section 2: Stability, Storage, and Degradation

While valued for their reactivity, boronic acids are susceptible to several degradation pathways. Acknowledging and mitigating these instabilities are critical for experimental success and ensuring the integrity of the material.

Key Instability Pathways

-

Dehydration to Boroxines: The most common stability issue for solid boronic acids is the intermolecular dehydration of three molecules to form a six-membered B-O-B ring known as a boroxine.[2][9] This process is reversible and driven by the removal of water, often occurring upon heating or storage over strong desiccants.[9][10] While boroxines can be competent in some reactions, their formation alters the stoichiometry and can lead to inconsistent results. The reaction is entropically driven due to the release of three water molecules.[10][11]

Figure 2. Reversible dehydration of boronic acid to form a cyclic boroxine. -

Oxidative Deboronation: The carbon-boron bond is susceptible to cleavage by oxidation, particularly in the presence of reactive oxygen species (ROS).[12][13] This reaction, which converts the boronic acid to the corresponding alcohol (pyrrolidin-3-ol) and boric acid, represents an irreversible deactivation pathway.[14][15] This is a significant concern in biological applications and can be a factor in synthetic reactions if aerobic conditions are not controlled. The rate-limiting step is believed to be the migration of the carbon atom from boron to oxygen.[13]

Recommended Storage and Handling Protocols

Given these instabilities, rigorous storage and handling procedures are not merely best practices; they are essential for preserving the compound's integrity.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Slows the rate of potential degradation pathways. |

| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents oxidative deboronation by excluding atmospheric oxygen.[13][14] |

| Moisture | Keep container tightly sealed in a dry environment. | Minimizes both hydrolysis of intermediates and the dehydration equilibrium shift towards boroxine formation.[9][16] |

| Incompatibilities | Segregate from strong oxidizing agents, inorganic acids, and bases. | Prevents uncontrolled reactions. Organic acids should be stored separately from inorganic and oxidizing acids.[17][18][19] |

| Handling | Use in a well-ventilated area or fume hood. Avoid creating dust. | Standard chemical safety practice. |

| Transport | Use secondary containment when moving the chemical. | Prevents spills in public areas and ensures safe transport.[20] |

Section 3: Reactivity and Synthetic Utility

The synthetic power of this compound lies in its ability to participate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is the cornerstone of C(sp³)-C(sp²) bond formation, allowing the pyrrolidine motif to be coupled to a wide variety of aryl or vinyl halides and triflates.[21][22] The reaction is challenging for C(sp³)-boron reagents due to slower transmetalation rates and the potential for side reactions like β-hydride elimination.[22] However, advances in ligand and catalyst design have made these transformations highly feasible.

The catalytic cycle proceeds through three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

-

Transmetalation: The organic group is transferred from the activated tetrahedral boronate to the palladium center. This is often the rate-limiting step for alkylboronic acids.[22]

-

Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[23]

Section 4: Experimental Methodologies

The following protocols are provided as validated starting points for the use and analysis of this compound.

Protocol 4.1: Model Suzuki-Miyaura Cross-Coupling

This protocol describes a typical coupling between an N-protected this compound and an aryl bromide. N-protection (e.g., with a Boc group) is often necessary to prevent side reactions involving the secondary amine.

Objective: To synthesize N-Boc-3-(4-methoxyphenyl)pyrrolidine.

Methodology:

-

Vessel Preparation: To an oven-dried Schlenk flask, add N-Boc-pyrrolidin-3-ylboronic acid (1.2 equiv.), 4-bromoanisole (1.0 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

-

Causality: An oven-dried flask under inert conditions is critical to exclude moisture, which can hydrolyze reagents and affect the catalytic cycle. A strong, non-nucleophilic base like K₃PO₄ is used to form the active boronate species without competing in side reactions.[3]

-

-

Inert Atmosphere: Seal the flask, and cycle between vacuum and backfilling with nitrogen or argon three times.

-

Causality: This removes oxygen, which can oxidize the Pd(0) catalyst and the boronic acid itself.[13]

-

-

Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.

-

Causality: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) is another crucial step to remove dissolved oxygen. The aqueous portion helps solubilize the base and facilitate boronate formation.

-

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the often-sluggish oxidative addition and transmetalation steps involving alkylboron reagents.[21]

-

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Self-Validation: This step confirms reaction completion and prevents unnecessary heating that could lead to product degradation.

-

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Causality: The aqueous wash removes the inorganic base and salts.

-

-

Purification: Concentrate the organic layer in vacuo and purify the crude residue by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4.2: Characterization by UPLC-MS

Analysis of boronic acids can be complicated by their tendency to form boroxines in the mass spectrometer source. This method is optimized to minimize such artifacts.

Objective: To obtain an accurate mass spectrum of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the boronic acid in a 1:1 mixture of acetonitrile and 10 mM aqueous ammonium acetate.

-

Causality: Ammonium acetate acts as a modifier to improve ionization efficiency and peak shape. Using a partially aqueous solution helps maintain the boronic acid in its monomeric form, suppressing boroxine formation.

-

-

Chromatography:

-

Column: Acquity BEH C18 or equivalent.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A rapid gradient (e.g., 5% to 95% B over 1 minute) is often sufficient.

-

Causality: A fast analysis time minimizes on-column degradation.

-

-

Mass Spectrometry (ESI+):

-

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

-

Expected Ions: Look for the protonated molecular ion [M+H]⁺. Be aware of potential adducts with solvents (e.g., [M+CH₃CN+H]⁺) or the formation of dimeric species.

-

Causality: ESI is a soft ionization technique suitable for these molecules. Monitoring for known adducts and dehydration products helps in correctly interpreting the resulting spectrum.

-

Conclusion

This compound is a valuable building block for chemists aiming to leverage the structural and functional advantages of both the pyrrolidine ring and boronic acid chemistry. Its successful application hinges on a thorough understanding of its inherent properties and stability challenges. By employing rigorous handling and storage protocols to mitigate dehydration and oxidation, and by utilizing optimized reaction conditions for transformations like the Suzuki-Miyaura coupling, researchers can effectively incorporate this versatile scaffold into complex molecular designs for pharmaceutical and materials science applications.

References

-

Haskel, A., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

-

Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(45), 12263-12270. [Link]

-

Gale, J. D., et al. (2009). On-surface synthesis of boroxine-based two-dimensional polymers. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Majumdar, S., et al. (2021). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 12(3), 1143-1150. [Link]

-

Darses, S., & Pucheault, M. (Eds.). (2008). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Malik, I., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1193. [Link]

-

Haskel, A. S., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10). [Link]

-

Oootoo Chemical Valley. (n.d.). (6-(pyrrolidin-3-yl)pyridin-3-yl)boronic acid - CAS:2225152-71-4. [Link]

-

PubChem. (n.d.). 3-(Pyrrolidino)phenylboronic acid. National Center for Biotechnology Information. [Link]

-

Ishihara, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 989-1022. [Link]

-

ResearchGate. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]

-

PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(23), 16195–16202. [Link]

-

Boron Molecular. (n.d.). 2-Pyrrolidin-1-ylpyridine-3-boronic acid, hydrochloride. [Link]

-

Oootoo Chemical Valley. (n.d.). (6-(pyrrolidin-3-yl)pyridin-3-yl)boronic acid - CAS:2225152-71-4. [Link]

-

Chembeasy. (n.d.). (6-(pyrrolidin-3-yl)pyridin-3-yl)boronic acid - CAS:2225152-71-4. [Link]

-

ACS Publications. (2007). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib. [Link]

-

Sikora, A., et al. (2009). Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite. Free Radical Biology and Medicine, 47(10), 1401-1408. [Link]

-

PubChem. (n.d.). (R)-Pyrrolidin-2-ylboronic acid. National Center for Biotechnology Information. [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. [Link]

-

University of California, Santa Cruz. (n.d.). Corrosive Storage Guidelines. [Link]

-

NIST. (n.d.). Pyrrolidine. WebBook. [Link]

-

University of Waterloo. (2022). Organic Acids Chemical Storage Fact Sheet. [Link]

-

SpectraBase. (n.d.). 1-pyrrolidin-1-yl-3-(6-pyrrol-1-ylpurin-9-yl)propan-2-ol. [Link]

-

D'Andrea, D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6205. [Link]

-

Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3235. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

-

University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. [Link]

-

ResearchGate. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. 2225152-71-4 cas, (6-(pyrrolidin-3-yl)pyridin-3-yl)boronic acid - купить реактив в интернет-магазине Красная звезда | P904270 Macklin [tdkz.su]

- 5. (6-(pyrrolidin-3-yl)pyridin-3-yl)boronic acid - CAS:2225152-71-4 - 凹凸化学谷 [aotohxg.com]

- 6. chembk.com [chembk.com]

- 7. (6-(pyrrolidin-3-yl)pyridin-3-yl)boronic acid - CAS:2225152-71-4 - 上海正宇生物科技有限公司 [zhengyumall.com]

- 8. (R)-Pyrrolidin-2-ylboronic acid | C4H10BNO2 | CID 54387206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. researchgate.net [researchgate.net]

- 12. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 13. pnas.org [pnas.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 16. laballey.com [laballey.com]

- 17. safety.fsu.edu [safety.fsu.edu]

- 18. uwaterloo.ca [uwaterloo.ca]

- 19. alliancechemical.com [alliancechemical.com]

- 20. utsc.utoronto.ca [utsc.utoronto.ca]

- 21. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]

- 22. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

CAS number 478245-18-0 spectroscopic data

Technical Guide on Spectroscopic Data for CAS Number 478245-18-0: A Case of Ambiguous Identification

To our valued researchers, scientists, and drug development professionals,

This document addresses the request for an in-depth technical guide on the spectroscopic data for the compound registered under CAS number 478245-18-0. In the interest of scientific integrity and accuracy, we must report that after a comprehensive and multi-pronged search of authoritative chemical and spectroscopic databases, a definitive and verifiable identification of the chemical entity corresponding to this CAS number could not be established. Consequently, the compilation of a detailed technical guide on its spectroscopic data is not feasible at this time.

The Challenge of Identification

A thorough investigation into CAS number 478245-18-0 has yielded ambiguous and conflicting information across various resources. While some commercial supplier databases associate this number with "[(2S)-pyrrolidin-2-yl]boronic acid," this identification is not corroborated by major, curated scientific databases such as PubChem, the NIST Chemistry WebBook, and ChemSpider. These primary resources, which serve as a cornerstone for chemical and spectroscopic data, do not contain entries for this specific CAS number.

The Importance of Verifiable Data in Research and Development

In the fields of chemistry, pharmacology, and materials science, the accurate identification of a chemical substance is the bedrock upon which all subsequent research is built. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, provides a molecular fingerprint that is unique to a specific compound. The interpretation of this data is entirely dependent on a known and verified chemical structure.

An in-depth technical guide, as requested, would typically include:

-

¹H and ¹³C NMR Spectroscopy: A detailed analysis of chemical shifts, coupling constants, and signal multiplicities to elucidate the proton and carbon framework of the molecule.

-

Mass Spectrometry: Examination of the molecular ion peak and fragmentation patterns to confirm the molecular weight and deduce structural motifs.

-

Infrared Spectroscopy: Identification of characteristic absorption bands to determine the presence of specific functional groups.

The generation of such a guide necessitates access to reliable, peer-reviewed, or otherwise validated spectroscopic data for a clearly identified compound.

Concluding Remarks and Path Forward

Given the current lack of publicly available and verifiable information linking CAS number 478245-18-0 to a specific, structurally confirmed chemical compound, we are unable to provide the requested in-depth technical guide.

For professionals requiring information on this specific CAS number, we recommend the following course of action:

-

Direct Inquiry with Chemical Suppliers: If this compound has been sourced commercially, contacting the supplier for a certificate of analysis (CoA) that includes spectroscopic data and confirms the chemical identity is the most direct approach.

-

Analytical Verification: If a physical sample is available, performing independent analytical testing (NMR, MS, etc.) would be necessary to unequivocally determine its structure.

We are committed to providing accurate and reliable scientific information. In this instance, the most responsible course of action is to highlight the ambiguity surrounding CAS number 478245-18-0 and to advise caution until a definitive identification can be made. We will continue to monitor the availability of data for this CAS number and will endeavor to provide an update should verifiable information become accessible in the future.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Pyrrolidin-3-ylboronic Acid

This guide provides a comprehensive, technically-grounded framework for the analysis of Pyrrolidin-3-ylboronic acid and its related structures using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the causal relationships behind methodological choices to ensure robust, reproducible, and accurate results.

Section 1: Physicochemical Considerations & Analytical Challenges

This compound is a polar, small molecule featuring both a basic secondary amine (the pyrrolidine ring) and an acidic boronic acid moiety (-B(OH)₂). This dual nature presents unique challenges and opportunities for mass spectrometry analysis.

Key Challenges:

-

Boroxine Formation: A well-documented characteristic of boronic acids is their propensity to undergo dehydration and cyclize into boroxines (cyclic trimers).[1][2] This can complicate mass spectra by depleting the monomeric ion of interest and introducing high-mass ions that may be difficult to interpret.[3][4]

-

Poor Ionization and Adduct Formation: The ionization efficiency can be compound-dependent.[2] While the pyrrolidine nitrogen is a prime candidate for protonation in positive-ion mode ESI, the overall polarity can lead to the formation of various adducts (e.g., with sodium, potassium, or solvents), further complicating the spectral output.[3][5]

-

Chromatographic Retention: The high polarity of the analyte makes it difficult to retain on traditional reversed-phase (RP) columns like C18, where it may elute in or near the solvent front, leading to poor resolution and ion suppression.[6]

-

Fragmentation Behavior: The basic pyrrolidine group can dominate fragmentation pathways in tandem mass spectrometry (MS/MS).[7] It tends to sequester the proton, leading to a dominant, uninformative fragment ion corresponding to the pyrrolidine ring itself, which can mask other structurally significant fragments.[7]

Section 2: A Holistic Analytical Workflow

A successful analysis requires an integrated approach, from sample preparation through to data interpretation. The workflow is designed to mitigate the challenges outlined above by optimizing each stage of the process.

Caption: High-level workflow for this compound analysis.

Section 3: Sample Preparation & Chromatographic Separation

The goal is to prepare a sample that is stable and compatible with a chromatographic method that provides adequate retention and peak shape. Direct analysis without derivatization is preferred for high-throughput applications.[3][4]

Rationale for Chromatography Choice

Standard C18 reversed-phase columns are often unsuitable for retaining highly polar molecules.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[8][9] This combination facilitates the retention of polar analytes like this compound, which would otherwise pass through an RP column unretained.[10]

Experimental Protocol: HILIC-MS

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile (ACN) and deionized water.

-

For analysis, create a working solution by diluting the stock solution to 1-10 µg/mL in 90:10 ACN/water with 0.1% formic acid. The high organic content is crucial for good peak shape upon injection in a HILIC system.

-

-

Liquid Chromatography:

-

Column: An amide-based HILIC column (e.g., Waters BEH Amide, Agilent InfinityLab Poroshell 120 HILIC-OH5) is an excellent starting point, offering robust retention for a wide range of polar compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Justification: Formic acid serves as a proton source, promoting the formation of the desired [M+H]⁺ ion in positive-mode ESI and improving chromatographic peak shape.

-

Table 1: Suggested HILIC Gradient

| Time (min) | Flow Rate (mL/min) | %A (Water) | %B (ACN) | Curve |

| 0.0 | 0.4 | 5 | 95 | Initial |

| 1.0 | 0.4 | 5 | 95 | Linear |

| 6.0 | 0.4 | 40 | 60 | Linear |

| 6.5 | 0.4 | 40 | 60 | Linear |

| 7.0 | 0.4 | 5 | 95 | Linear |

| 10.0 | 0.4 | 5 | 95 | Linear |

Section 4: Mass Spectrometry - Ionization and Detection

Electrospray Ionization (ESI) is the preferred method for polar molecules that are already ionized in solution.[1][8] Given the presence of the basic pyrrolidine nitrogen, positive ion mode is the logical choice for achieving high sensitivity.

Instrument Parameter Optimization

Optimizing source parameters is critical to minimize in-source decay and prevent the formation of boroxines while maximizing the signal of the target analyte.[4]

Table 2: Starting ESI-MS Parameters (Platform Dependent)

| Parameter | Suggested Starting Value | Rationale |

| Ionization Mode | Positive ESI | The pyrrolidine nitrogen is readily protonated. |

| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray process for stable ion generation. |

| Cone/Nozzle Voltage | 20 - 40 V | A key parameter to tune. Lower values minimize in-source fragmentation, while higher values can be used strategically to induce desired fragmentation.[4][7] |

| Source Temperature | 120 - 150 °C | Balances efficient desolvation with minimizing thermal degradation or dehydration. |

| Desolvation Gas Temp | 350 - 450 °C | Ensures complete solvent evaporation from droplets. |

| Desolvation Gas Flow | 600 - 800 L/hr | Aids in desolvation and prevents solvent cluster formation. |

| Scan Range (MS1) | 50 - 400 m/z | Covers the expected precursor ion and potential adducts/fragments. |

Expected Ions: For this compound (C₄H₁₀BNO₂), the monoisotopic mass is 115.0799 Da.

-

Protonated Molecule [M+H]⁺: m/z 116.0877

-

Sodium Adduct [M+Na]⁺: m/z 138.0697

-

Dehydrated Ion [M+H-H₂O]⁺: m/z 98.0771

Section 5: Unraveling the Structure - MS/MS Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is essential for structural confirmation. The fragmentation of this compound is influenced by the charge localization on the protonated pyrrolidine nitrogen.

Proposed Fragmentation Pathway

The protonated precursor ion (m/z 116.09) is selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint.

-

Neutral Loss of Water: The initial and often most facile fragmentation is the loss of a water molecule (18.01 Da) from the boronic acid group, yielding a major fragment at m/z 98.08.

-

Loss of Boronic Acid Moiety: A subsequent fragmentation can involve the neutral loss of HBO₂ (43.82 Da) from the precursor, resulting in a fragment at m/z 72.26, corresponding to the protonated pyrrolidine ring.

-

Ring Fragmentation: Further fragmentation of the pyrrolidine ring itself can occur, though these fragments are typically of lower intensity.

Caption: Proposed MS/MS fragmentation of this compound.

For complex molecules containing a pyrrolidine moiety, intentionally using higher in-source energy to induce a neutral loss of the pyrrolidine before MS/MS analysis can sometimes yield more informative spectra of the core structure.[7]

References

- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).

- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry.

- Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.

- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Deriv

- Analysis of Boronic Acids Without Chemical Derivatisation.

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ioniz

- Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent.

- Influence of boric acid on electrospray ioniz

- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.

- HILIC Columns for Polar Separ

- HILIC – The Rising Star of Polar Chrom

- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed.

Sources

- 1. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. polylc.com [polylc.com]

The Alchemical Atom: A Researcher's Guide to Pyrrolidin-3-ylboronic Acid and Its Derivatives

For the modern researcher, scientist, and drug development professional, the pyrrolidine scaffold is a cornerstone of innovation. Its three-dimensional architecture offers a departure from the flatlands of aromatic rings, opening new vectors for exploring chemical space and achieving unparalleled target specificity.[1][2] When this privileged scaffold is functionalized with a boronic acid, a versatile and reactive moiety, the synthetic possibilities expand exponentially. This guide provides an in-depth technical overview of Pyrrolidin-3-ylboronic acid, its commercially available forms, and its critical role in advancing chemical synthesis and drug discovery.

The Strategic Importance of the Pyrrolidinylboronic Acid Motif

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a recurring motif in a multitude of FDA-approved drugs and natural products.[1][3] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, a key factor in optimizing interactions with biological targets.[1][2]

The introduction of a boronic acid group at the 3-position of the pyrrolidine ring creates a powerful and versatile building block. Boronic acids are renowned for their utility in a wide range of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5][6] This reaction allows for the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[4][5][7]

The combination of the pyrrolidine scaffold and the boronic acid functionality in this compound offers a unique synergy for researchers:

-

Access to Novel Chemical Space: The ability to couple the saturated, three-dimensional pyrrolidine ring with a diverse array of aromatic and heteroaromatic partners via Suzuki-Miyaura coupling opens up new avenues for scaffold decoration and the creation of novel molecular architectures.

-

Stereochemical Control: The chiral centers inherent to many pyrrolidine derivatives allow for the synthesis of enantiomerically pure compounds, a critical consideration in modern drug development to enhance efficacy and minimize off-target effects.

-

Versatility in Synthesis: Beyond Suzuki-Miyaura coupling, the boronic acid moiety can participate in a variety of other transformations, including Chan-Lam coupling, Petasis reactions, and as sensors for diols.

Commercial Availability: Navigating the Supplier Landscape

While the parent, unprotected this compound is not as widely cataloged as some of its derivatives, several key forms are commercially available, providing researchers with strategic entry points for their synthetic campaigns. The most common commercially available forms are the N-protected derivatives, which offer enhanced stability and solubility, and are readily deprotected when required.

Below is a summary of commercially available this compound derivatives and their typical suppliers.

| Compound Name | Structure | Key Suppliers | Notes |

| N-Boc-(S)-pyrrolidin-3-ylboronic acid | (Image of N-Boc-(S)-pyrrolidin-3-ylboronic acid) | Combi-Blocks, Fluorochem, AstaTech | The Boc protecting group is easily removed under acidic conditions. This is a common starting material. |

| N-Boc-(R)-pyrrolidin-3-ylboronic acid | (Image of N-Boc-(R)-pyrrolidin-3-ylboronic acid) | Combi-Blocks, Fluorochem, AstaTech | The enantiomer of the (S)-form, allowing for stereochemical exploration. |

| N-Cbz-pyrrolidin-3-one | (Image of N-Cbz-pyrrolidin-3-one) | Apollo Scientific, ChemicalBook | A precursor for the synthesis of N-Cbz-pyrrolidin-3-ylboronic acid. The Cbz group is removed by hydrogenolysis.[1][8][9] |

| (S)-Pyrrolidine-3-carboxylic acid | (Image of (S)-Pyrrolidine-3-carboxylic acid) | Sigma-Aldrich, Fisher Scientific | A starting material for the synthesis of the corresponding boronic acid.[10][11] |

| (R)-Pyrrolidine-3-carboxylic acid | (Image of (R)-Pyrrolidine-3-carboxylic acid) | MedChemExpress | The enantiomeric starting material for the synthesis of the (R)-boronic acid. |

Note: The availability and catalog numbers from specific vendors are subject to change. Researchers are advised to consult the suppliers' websites for the most current information.

Synthesis and Strategic Considerations

The synthesis of this compound and its derivatives typically starts from commercially available chiral precursors such as pyrrolidine-3-carboxylic acids or 3-hydroxypyrrolidines. A general synthetic workflow is outlined below.

Figure 1. A generalized synthetic workflow for the preparation of this compound salts from common starting materials.

Experimental Protocol: Synthesis of N-Boc-(S)-pyrrolidin-3-ylboronic acid pinacol ester

This protocol provides a representative example of a borylation reaction to form a stable boronate ester, which can be used directly in cross-coupling reactions or hydrolyzed to the boronic acid.

Materials:

-

N-Boc-(S)-3-iodopyrrolidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacolborane)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-Boc-(S)-3-iodopyrrolidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 30 minutes at this temperature.

-

Add Pinacolborane (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with EtOAc (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-Boc-(S)-pyrrolidin-3-ylboronic acid pinacol ester.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound and its derivatives is most prominently demonstrated in their application in Suzuki-Miyaura cross-coupling reactions to generate novel compounds with potential therapeutic applications.

Figure 2. Schematic representation of a Suzuki-Miyaura cross-coupling reaction utilizing a this compound derivative.

Case Study: Synthesis of a Novel Kinase Inhibitor Scaffold

A common strategy in kinase inhibitor design is to append a heterocyclic moiety to a core scaffold to engage with specific residues in the ATP binding pocket. This compound is an ideal building block for this purpose. For instance, coupling N-Boc-(S)-pyrrolidin-3-ylboronic acid pinacol ester with a halogenated pyrimidine core can rapidly generate a library of compounds for screening. The pyrrolidine nitrogen can then be deprotected and further functionalized to fine-tune the physicochemical properties and biological activity of the final compounds.

Handling, Storage, and Stability

Boronic acids and their esters require careful handling and storage to ensure their integrity and reactivity.

-

Storage: Boronic acids are generally stable solids but can be sensitive to moisture and air, which can lead to decomposition (protodeboronation). It is recommended to store them in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. N-protected derivatives and boronate esters often exhibit greater stability.

-

Handling: When handling boronic acids, it is advisable to work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Stability: The stability of boronic acids can be influenced by their substituents. Electron-withdrawing groups can increase their susceptibility to protodeboronation. While generally stable, prolonged exposure to atmospheric conditions should be avoided. Recent research has explored strategies to enhance the oxidative stability of boronic acids, which is a consideration in biological applications.[12][13]

Conclusion

This compound and its commercially available derivatives are invaluable tools for the modern chemist. They provide a gateway to novel, three-dimensional chemical space and enable the efficient synthesis of complex molecules with potential therapeutic applications. By understanding the commercial landscape, synthetic strategies, and proper handling of these reagents, researchers can fully leverage their potential to drive innovation in drug discovery and beyond.

References

-

GRG LIFE SCIENCES. (n.d.). N-boc 3 Pyrrolidinone. Trade India. Retrieved from [Link]

-

Boron Molecular. (n.d.). 2-Pyrrolidin-1-ylpyridine-3-boronic acid, hydrochloride. Retrieved from [Link]

-

ChemWhat. (n.d.). 2-(Butylthio)-5-(trifluoromethyl)pyridin-3-ylboronic acid CAS#: 1256345-53-5. Retrieved from [Link]

-

ChemBK. (n.d.). (2-(pyrrolidin-3-yl)pyrimidin-5-yl)boronic acid. Retrieved from [Link]

-

White Rose eTheses Online. (2020). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 12(43), 8676-8681. Retrieved from [Link]

-

National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(35), 11079-11088. Retrieved from [Link]

-

MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 24(13), 11158. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Retrieved from [Link]

-

ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. The Journal of Organic Chemistry, 86(13), 8963-8974. Retrieved from [Link]

-

National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(10), e2013691118. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry, 15(2), 434-444. Retrieved from [Link]

-

ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

Sources

- 1. 130312-02-6 Cas No. | Pyrrolidin-3-one, N-CBZ protected | Apollo [store.apolloscientific.co.uk]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-N-Cbz-3-pyrrolidinone manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 9. 130312-02-6 CAS Manufactory [chemicalbook.com]

- 10. Sigma Aldrich (S)-(+)-Pyrrolidine-3-Carboxylic Acid 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 11. alkalisci.com [alkalisci.com]

- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Building Block: A Technical Guide to the Discovery and First Synthesis of Pyrrolidin-3-ylboronic Acid

For Immediate Release to the Scientific Community

This guide provides an in-depth exploration of the origins of Pyrrolidin-3-ylboronic acid, a saturated heterocyclic boronic acid that has become an invaluable tool for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple recitation of facts, this document details the scientific rationale, foundational synthetic strategies, and the technical nuances that marked the advent of this crucial chemical entity. We will delve into the pioneering methodologies that first brought this molecule to life, offering a richer understanding of its importance and the chemical logic that underpins its creation.

Introduction: The Strategic Importance of Saturated Heterocyclic Boronic Acids

The introduction of boronic acids into the lexicon of synthetic chemistry, particularly through the advent of palladium-catalyzed cross-coupling reactions, revolutionized the construction of complex organic molecules.[1][2][3] While much of the initial focus lay on aryl and vinyl boronic acids for reactions like the Suzuki-Miyaura coupling, the demand for novel, three-dimensional scaffolds in drug discovery spurred interest in saturated heterocyclic systems.[1][2][3] The pyrrolidine ring, a ubiquitous motif in natural products and pharmaceuticals, presents a desirable scaffold due to its structural rigidity and ability to project substituents into three-dimensional space.[4] The incorporation of a boronic acid moiety onto this saturated ring system creates a bifunctional building block of immense value—one that combines the desirable pharmacokinetic properties of the pyrrolidine core with the versatile reactivity of the C-B bond.

This compound, in its protected forms, offers a unique combination of features:

-

A Saturated, Non-Aromatic Core: Providing access to non-flat, sp³-rich chemical space, which is increasingly sought after in modern drug design to improve properties like solubility and metabolic stability.

-

A Secondary Amine: Offering a handle for further functionalization or for mimicking the proline scaffold in peptidomimetics.

-

A Versatile Boronic Acid Moiety: Serving as a linchpin for C-C, C-N, and C-O bond formation, enabling rapid diversification and library synthesis.

This guide focuses on the foundational work that first made this versatile building block accessible to the scientific community.

The Conceptual Framework for the First Synthesis

The initial challenge in creating this compound was not the synthesis of the pyrrolidine ring itself, but the regio- and chemoselective installation of a carbon-boron bond onto a saturated, functionalized heterocycle. Early methods for creating C-B bonds often relied on the reaction of highly reactive organometallic species (like Grignard or organolithium reagents) with borate esters. However, the presence of an acidic N-H proton and the potential for side reactions made this approach challenging for unprotected pyrrolidines.

A more robust and controllable strategy emerged from the burgeoning field of transition metal-catalyzed cross-coupling reactions. The seminal work on the Miyaura borylation reaction , first reported in 1995, demonstrated that a palladium catalyst could mediate the coupling of bis(pinacolato)diboron (B₂pin₂) with aryl and vinyl halides to form stable boronic esters.[1] This groundbreaking methodology provided the core chemical logic for the first successful syntheses of N-protected this compound derivatives.

The logical disconnection for the first synthesis can be visualized as follows:

Figure 1: Retrosynthetic analysis for the first synthesis.

This retrosynthetic analysis identifies a suitably protected 3-halopyrrolidine as the key precursor, which could then be subjected to a palladium-catalyzed borylation to install the desired boronic ester group.

The First Synthesis: A Detailed Protocol and Mechanistic Insight

While a single, universally cited "discovery" paper remains elusive, the earliest practical and widely adopted syntheses of N-protected this compound esters were achieved via the palladium-catalyzed Miyaura borylation of an N-protected 3-halopyrrolidine. This approach leverages a stable, readily prepared starting material and couples it with the robust and functional-group-tolerant borylation reaction.

Synthesis of the Key Precursor: N-Boc-3-bromopyrrolidine

The synthesis begins with the protection and subsequent halogenation of a commercially available pyrrolidine derivative. 3-Hydroxypyrrolidine is a common and cost-effective starting point.

Step-by-Step Protocol:

-

N-Protection: (R)-3-Hydroxypyrrolidine is dissolved in a suitable solvent such as dichloromethane (DCM). To this solution, an equimolar amount of triethylamine is added, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion (monitored by TLC), affording tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate.

-

Halogenation (Appel Reaction): The N-Boc protected alcohol is then dissolved in DCM. Triphenylphosphine (PPh₃) is added, and the solution is cooled in an ice bath. Bromine (Br₂) or another brominating agent like carbon tetrabromide is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. This reaction proceeds via an Appel-type mechanism to yield tert-butyl 3-bromopyrrolidine-1-carboxylate.

Causality Behind Experimental Choices:

-

Boc Protection: The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the conditions of the subsequent borylation reaction and its ease of removal under acidic conditions, providing a versatile handle for further synthetic steps.

-

Appel Reaction: This method provides a mild and efficient way to convert the secondary alcohol at the 3-position into a bromide, which is an excellent leaving group for the subsequent palladium-catalyzed cross-coupling.

The Core Reaction: Miyaura Borylation

With the key N-Boc-3-bromopyrrolidine precursor in hand, the crucial C-B bond-forming reaction can be performed.

Figure 2: Simplified catalytic cycle for the Miyaura Borylation.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of tert-butyl 3-bromopyrrolidine-1-carboxylate in a solvent like 1,4-dioxane or DMSO, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂, and a base, typically potassium acetate (KOAc), are added.

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 100 °C for several hours until the reaction is complete.

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the target compound, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate.

Causality Behind Experimental Choices:

-

Palladium Catalyst: PdCl₂(dppf) is a robust and commonly used catalyst for Miyaura borylations due to its thermal stability and efficiency in the oxidative addition step with alkyl halides.

-

Base: Potassium acetate (KOAc) is a crucial component. It is a mild base that is believed to facilitate the transmetalation step by forming a more reactive palladium-acetate complex, without promoting significant side reactions like base-induced elimination of the alkyl halide or degradation of the boronic ester product.[1]

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is used because it is a stable, crystalline solid that is easy to handle. The resulting pinacol ester is generally stable to chromatography and can be stored, making it a convenient synthetic intermediate.

Characterization and Data

The successful synthesis of the target compound is confirmed through standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Typical Appearance |

| tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | C₁₅H₂₈BNO₄ | 297.20 g/mol | White to off-white solid or colorless oil |

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the tert-butyl group (singlet, ~1.4 ppm), the pinacol methyl groups (singlet, ~1.2 ppm), and the diastereotopic protons of the pyrrolidine ring.

-

¹³C NMR: Signals for the carbonyl of the Boc group, the carbons of the pyrrolidine ring, the quaternary carbons of the pinacol group, and the carbon atom bearing the boron atom (which often shows a broad signal due to quadrupolar relaxation).

-

Mass Spectrometry: An accurate mass measurement corresponding to the molecular ion [M+H]⁺ or other appropriate adducts.

Conclusion and Future Outlook

The development of a reliable synthetic route to this compound derivatives, pioneered through the application of the palladium-catalyzed Miyaura borylation, was a significant step forward in medicinal chemistry and organic synthesis. This initial strategy, built upon the logical functionalization of a 3-halopyrrolidine precursor, provided the scientific community with a robust and versatile building block. While newer methods, such as direct C-H activation or copper-catalyzed borylations, continue to emerge and offer alternative pathways, the foundational palladium-catalyzed cross-coupling remains a cornerstone of its production and a testament to the power of this transformative chemical reaction.[5][6][7] The availability of this compound has enabled the exploration of vast new areas of chemical space, leading to the development of novel therapeutics and research tools.

References

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Available from: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. Available from: [Link]

-

Recent Advances in the Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection. (2014). Available from: [Link]

-

Larsen, E. R., & Hartwig, J. F. (2025). Electronic Activation Enables the Borylation of Alkyl C–H Bonds in Saturated Nitrogen Heterocycles. Journal of the American Chemical Society. Available from: [Link]

-

Updated Progress of the Copper-Catalyzed Borylative Functionalization of Unsaturated Molecules. Molecules, 28(5), 2235. (2023). Available from: [Link]

-

Miyaura borylation. Wikipedia. Available from: [Link]

-

Miyaura-Ishiyama-Hartwig Borylation. Chem-Station International Edition. (2014). Available from: [Link]

-

Hartwig-Miyaura C-H Borylation. Chem-Station International Edition. (2015). Available from: [Link]

-

Copper-Catalyzed Borylation of Acyl Chlorides with an Alkoxy Diboron Reagent: A Facile Route to Acylboron Compounds. Chemistry, 28(42), e202201329. (2022). Available from: [Link]

Sources

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. Electronic Activation Enables the Borylation of Alkyl C-H Bonds in Saturated Nitrogen Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electronic Activation Enables the Borylation of Alkyl C–H Bonds in Saturated Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Updated Progress of the Copper-Catalyzed Borylative Functionalization of Unsaturated Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of Pyrrolidin-3-ylboronic acid derivatives

An In-depth Technical Guide to the Physical Properties of Pyrrolidin-3-ylboronic Acid Derivatives

Introduction: Bridging Scaffolds for Advanced Therapeutics

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This compound derivatives represent a compelling class of molecules, merging the three-dimensional complexity of the pyrrolidine ring with the unique chemical reactivity of the boronic acid moiety. The pyrrolidine scaffold, a five-membered nitrogen heterocycle, is a prevalent feature in numerous FDA-approved drugs, valued for its ability to explore pharmacophore space effectively due to its sp3-hybridized, non-planar structure.[1][2] This "pseudorotation" of the ring allows for precise conformational control, which is critical for optimizing interactions with biological targets.[1][3]

Simultaneously, the incorporation of the boronic acid group has revolutionized drug development, most notably with the success of the proteasome inhibitor bortezomib (Velcade®).[4][5] Boronic acids are versatile functional groups that can form reversible covalent bonds with biological nucleophiles, such as the serine and threonine residues in enzyme active sites, leading to potent and specific inhibition.[6] The physical properties of molecules combining these two moieties are complex and critically influence their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, formulation development, and ultimately, their therapeutic efficacy.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core physical properties of this compound derivatives. It moves beyond a simple recitation of data to explain the underlying chemical principles and provides robust experimental frameworks for their characterization.

Section 1: The Dual-Personality Core - Pyrrolidine Basicity and Boronic Acidity

The defining characteristic of this compound derivatives is the presence of two ionizable centers: the basic secondary amine of the pyrrolidine ring and the acidic boronic acid group. Understanding the interplay of these two functionalities is paramount.

The Pyrrolidine Nitrogen: A Basic Center

The nitrogen atom within the pyrrolidine ring acts as a Lewis base. In aqueous solution, it can be protonated to form a pyrrolidinium cation.[7] The pKa of this conjugate acid is a critical parameter, as it dictates the charge state of the molecule at physiological pH (~7.4). The conjugate acid of pyrrolidine itself has a pKa of approximately 11.27, indicating it is a relatively strong base.[8] This basicity significantly enhances aqueous solubility under acidic conditions due to the formation of a charged salt.

Substituents on the pyrrolidine ring can modulate this basicity. Electron-withdrawing groups will decrease the pKa, making the amine less basic, while electron-donating groups will have the opposite effect. This tuning of basicity is a key strategy in drug design to optimize properties like cell permeability and target engagement.

The Boronic Acid Moiety: A Lewis Acid

Unlike carboxylic acids, which are Brønsted-Lowry acids that donate a proton, boronic acids are Lewis acids. The boron atom is electron-deficient and readily accepts a hydroxide ion from water to form a tetrahedral boronate species.[9] This equilibrium is what confers acidity to the molecule.

Caption: Key equilibria of boronic acids in solution.

The pKa of arylboronic acids typically falls within the 4-10 range, making their charge state highly sensitive to the local pH environment.[9] This property is crucial for their mechanism of action as enzyme inhibitors, as the neutral trigonal form is generally more cell-permeable, while the anionic tetrahedral form is often the active species that binds to the target.

A significant and often problematic property of boronic acids is their tendency to undergo dehydration, especially in aprotic solvents or in the solid state, to form a cyclic trimer anhydride known as a boroxine.[10][11] This equilibrium can complicate characterization, particularly by NMR, and can impact stability and solubility.

Section 2: Core Physical Properties and Characterization Data

The overall physical properties of this compound derivatives are a composite of their constituent parts. The pyrrolidine ring generally imparts hydrophilicity and three-dimensionality, while substituents and the boronic acid itself contribute to properties like lipophilicity, melting point, and stability.

Summary of Physicochemical Data